Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester
Brand Name: Vulcanchem
CAS No.: 817176-68-4
VCID: VC16812070
InChI: InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester

CAS No.: 817176-68-4

Cat. No.: VC16812070

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester - 817176-68-4

Specification

CAS No. 817176-68-4
Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
IUPAC Name diethyl 2-(triazol-1-yl)propanedioate
Standard InChI InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3
Standard InChI Key VGCIEPOGVSEJPD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)OCC)N1C=CN=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester, systematically named diethyl 2-(triazol-1-yl)propanedioate, features a central propanedioate backbone substituted at the C2 position with a 1,2,3-triazole ring. The ester groups at the C1 and C3 positions enhance solubility in organic solvents, while the triazole moiety introduces nitrogen-rich heterocyclic character. The compound’s canonical SMILES representation, CCOC(=O)C(C(=O)OCC)N1C=CN=N1\text{CCOC(=O)C(C(=O)OCC)N1C=CN=N1}, underscores its connectivity .

Key Structural Data

PropertyValue
Molecular FormulaC9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4
Molecular Weight227.22 g/mol
IUPAC NameDiethyl 2-(triazol-1-yl)propanedioate
InChI KeyVGCIEPOGVSEJPD-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C(C(=O)OCC)N1C=CN=N1

The triazole ring adopts a planar configuration, enabling π-π stacking interactions, while the ester groups contribute to dipole-dipole interactions. Computational models predict moderate polarity, with a calculated LogP of 1.2–1.5, suggesting balanced lipophilicity .

Synthesis and Preparation

Generalized Procedure (Adapted from )

  • Reagents: A β-ketoester (e.g., diethyl propanedioate) reacts with an organic azide (e.g., 1-azidopyridine) in acetonitrile.

  • Catalyst: DBU (1,8-diazabicycloundec-7-ene) or Cu(OTf)2_2 facilitates cycloaddition.

  • Conditions: Heating at 50–80°C for 8–24 hours.

  • Workup: Purification via flash chromatography (MeOH/DCM/AcOH) yields the triazole product.

For example, ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via Cu(OTf)2_2-catalyzed reaction of ethyl acetoacetate with 2-azidopyridine . Adapting this to diethyl propanedioate could yield the target compound.

Challenges and Optimization

  • Regioselectivity: 1,4-disubstituted triazoles dominate under CuAAC conditions, but propargyl esters may favor alternative regiochemistry.

  • Side Reactions: Ester hydrolysis or decarboxylation under basic or high-temperature conditions necessitates pH and temperature control .

Related Compounds and Analogues

Structural Derivatives

Compound NameMolecular FormulaKey Differences
Diethyl malonateC7H12O4\text{C}_7\text{H}_{12}\text{O}_4Lacks triazole substituent
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylateC6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2Shorter carbon chain
Diethyl 2-(2H-1,2,3-triazol-2-yl)propanedioateC9H13N3O4\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4Triazole regioisomer (2H vs. 1H)

Physicochemical Comparisons

  • Polarity: Triazole incorporation increases polarity versus plain malonate esters.

  • Stability: Ester groups render the compound prone to hydrolysis under acidic/basic conditions, whereas the triazole ring enhances thermal stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator